3-Bromoimidazo[5,1-B]thiazole
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Overview
Description
3-Bromoimidazo[5,1-B]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of a bromine atom at the 3-position of the imidazole ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 3-bromoimidazo[5,1-b]thiazole, have been studied for their potential biological activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can have a wide range of effects on various biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 20306 .
Result of Action
It is known that thiazole derivatives can have a wide range of effects on various biological systems .
Action Environment
It is known that the compound should be stored in a refrigerator and shipped at room temperature .
Biochemical Analysis
Biochemical Properties
Thiazoles, a class of compounds to which 3-Bromoimidazo[5,1-B]thiazole belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . It is possible that this compound may have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[5,1-B]thiazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with α-bromoketones in the presence of a base can yield this compound . Another method involves the use of trifluoroacetic acid anhydride as an acylating and cyclodehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[5,1-B]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[5,1-B]thiazoles.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Thiazolidines are typical reduction products.
Scientific Research Applications
3-Bromoimidazo[5,1-B]thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[2,1-B]thiazoles: These compounds have similar structures but differ in the position of the nitrogen and sulfur atoms in the ring system.
Imidazo[1,2-A]pyridines: These compounds contain a pyridine ring fused to an imidazole ring and exhibit different biological activities.
Uniqueness: 3-Bromoimidazo[5,1-B]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-bromoimidazo[5,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-2-9-5-1-7-3-8(4)5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSDZCXZVRYTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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